Propyl [3-bromo-4-(difluoromethoxy)phenyl]carbamate
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Overview
Description
Propyl [3-bromo-4-(difluoromethoxy)phenyl]carbamate is an organic compound that belongs to the class of carbamates. Carbamates are widely known for their diverse applications in various fields, including agriculture, medicine, and industry. This particular compound features a bromine atom and a difluoromethoxy group attached to a phenyl ring, which is further connected to a propyl carbamate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propyl [3-bromo-4-(difluoromethoxy)phenyl]carbamate typically involves multiple steps. One common method includes the following steps:
Difluoromethoxylation: The difluoromethoxy group can be introduced via a nucleophilic substitution reaction, where a suitable difluoromethylating agent reacts with the brominated phenyl compound.
Carbamoylation: The final step involves the formation of the carbamate group by reacting the intermediate with propyl isocyanate under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as solvent recycling and waste minimization, are often employed to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
Propyl [3-bromo-4-(difluoromethoxy)phenyl]carbamate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Common Reagents and Conditions
N-bromosuccinimide (NBS): Used for bromination reactions.
Difluoromethylating agents: Used for introducing the difluoromethoxy group.
Propyl isocyanate: Used for carbamoylation reactions.
Major Products Formed
Substitution Products: Various substituted phenyl derivatives depending on the nucleophile used.
Oxidation Products: Different oxidation states of the phenyl ring.
Hydrolysis Products: Corresponding amine and carbon dioxide.
Scientific Research Applications
Propyl [3-bromo-4-(difluoromethoxy)phenyl]carbamate has several scientific research applications:
Mechanism of Action
The mechanism of action of Propyl [3-bromo-4-(difluoromethoxy)phenyl]carbamate involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes by binding to their active sites, leading to the disruption of essential biochemical processes . Additionally, the presence of the bromine and difluoromethoxy groups can enhance its binding affinity and specificity towards the target molecules .
Comparison with Similar Compounds
Similar Compounds
- Propyl [3-bromo-4-methylphenyl]carbamate
- Propyl [3-chloro-4-(difluoromethoxy)phenyl]carbamate
- Propyl [3-bromo-4-(trifluoromethoxy)phenyl]carbamate
Uniqueness
Propyl [3-bromo-4-(difluoromethoxy)phenyl]carbamate is unique due to the presence of both bromine and difluoromethoxy groups on the phenyl ring. These functional groups contribute to its distinct chemical properties, such as increased reactivity and enhanced biological activity . The combination of these groups also allows for specific interactions with molecular targets, making it a valuable compound for various applications .
Properties
CAS No. |
88715-18-8 |
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Molecular Formula |
C11H12BrF2NO3 |
Molecular Weight |
324.12 g/mol |
IUPAC Name |
propyl N-[3-bromo-4-(difluoromethoxy)phenyl]carbamate |
InChI |
InChI=1S/C11H12BrF2NO3/c1-2-5-17-11(16)15-7-3-4-9(8(12)6-7)18-10(13)14/h3-4,6,10H,2,5H2,1H3,(H,15,16) |
InChI Key |
ZBKPDUONEFKFKI-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(=O)NC1=CC(=C(C=C1)OC(F)F)Br |
Origin of Product |
United States |
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